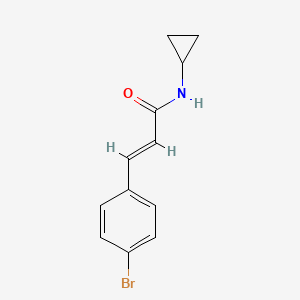![molecular formula C24H13BrCl2N2O2 B10900528 N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B10900528.png)
N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE is a complex organic compound that features a combination of bromophenyl, furyl, dichlorophenyl, and benzoxazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with 2,4-dichlorobenzoic acid under acidic conditions.
Synthesis of the Furyl Aldehyde: The furyl aldehyde can be synthesized by the Vilsmeier-Haack reaction, which involves the formylation of furan.
Condensation Reaction: The final step involves the condensation of the furyl aldehyde with the benzoxazole derivative in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl and dichlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE: shares structural similarities with other benzoxazole derivatives and furyl compounds.
Organochlorine Compounds: Such as trichloroethylene and dichloromethane, which also contain chlorine atoms and have diverse applications.
Uniqueness
- The unique combination of bromophenyl, furyl, dichlorophenyl, and benzoxazolyl groups in N-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H13BrCl2N2O2 |
|---|---|
Molecular Weight |
512.2 g/mol |
IUPAC Name |
1-[5-(4-bromophenyl)furan-2-yl]-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C24H13BrCl2N2O2/c25-15-3-1-14(2-4-15)22-10-7-18(30-22)13-28-17-6-9-23-21(12-17)29-24(31-23)19-8-5-16(26)11-20(19)27/h1-13H |
InChI Key |
IOOBIFBJMLQBFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NC3=CC4=C(C=C3)OC(=N4)C5=C(C=C(C=C5)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10900453.png)
![N-[(1Z)-3-[(3-acetylphenyl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10900460.png)
![N-(benzyloxy)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10900466.png)
![6-({[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B10900468.png)
![N-(3-fluorophenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10900470.png)
![[5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10900478.png)
![N'-[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]pyridine-4-carbohydrazide](/img/structure/B10900489.png)
acetyl}hydrazinylidene)-N-[4-(phenylamino)phenyl]butanamide](/img/structure/B10900495.png)
![1,3-dimethyl-N-[4-(1H-pyrazol-1-yl)phenyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10900500.png)
![(4Z)-4-[2-(benzyloxy)benzylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B10900508.png)
![(E)-N-hydroxy-1-[1-(2,4,6-trimethylphenyl)-1H-pyrrol-2-yl]methanimine](/img/structure/B10900517.png)
![(2E)-2-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}hydrazinecarbothioamide](/img/structure/B10900519.png)
![methyl (2Z)-5-[4-(dimethylamino)phenyl]-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10900521.png)

